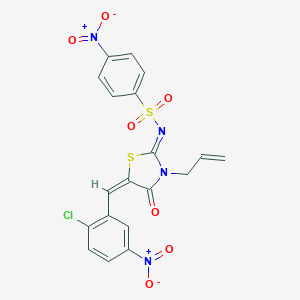![molecular formula C11H8F3N5O4 B403885 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B403885.png)
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group on the triazole ring and a trifluoromethoxy group on the phenyl ring. These structural features contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an appropriate acylating agent in the presence of a base. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the triazole ring can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group on the triazole ring can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): This compound also contains a nitro group on the triazole ring and exhibits similar energetic properties.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): Another compound with a nitro group on the triazole ring, known for its high thermal stability and energetic properties.
Uniqueness
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential for specific biological interactions, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H8F3N5O4 |
|---|---|
Peso molecular |
331.21g/mol |
Nombre IUPAC |
2-(3-nitro-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H8F3N5O4/c12-11(13,14)23-8-3-1-7(2-4-8)16-9(20)5-18-6-15-10(17-18)19(21)22/h1-4,6H,5H2,(H,16,20) |
Clave InChI |
LFYAANHQVDJZRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-PHENYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE](/img/structure/B403805.png)

![3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B403809.png)
![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)

![3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
![2-[(3,5-Ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-4-nitrophenyl acetate](/img/structure/B403817.png)
![2',6'-ditert-butyl-7-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403819.png)

![2',6'-ditert-butyl-6-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403821.png)
![2',6,6',8-tetratert-butyl-2-vinyl-3,4-dihydrospiro(2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403822.png)


